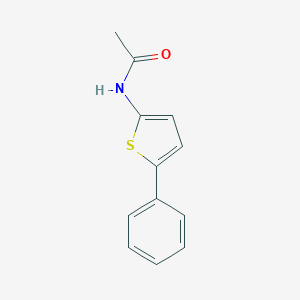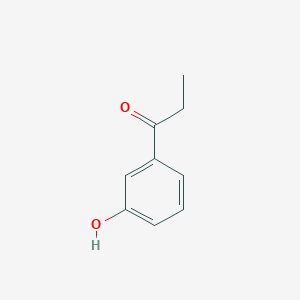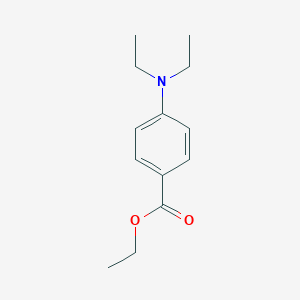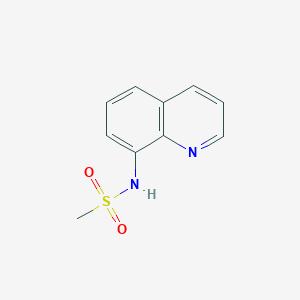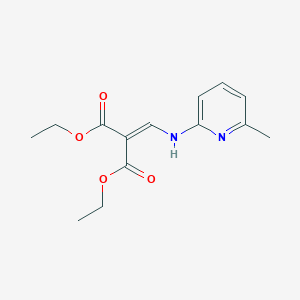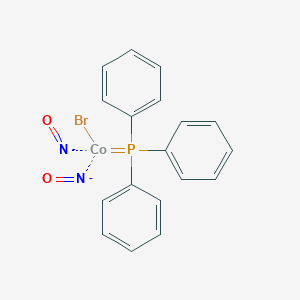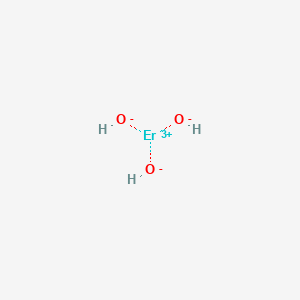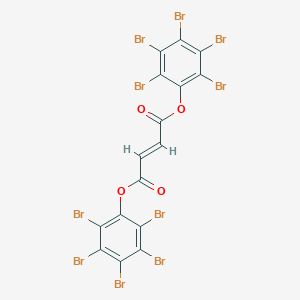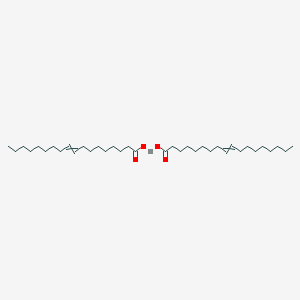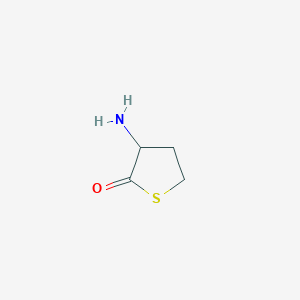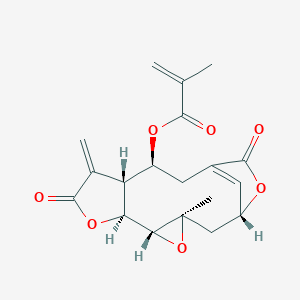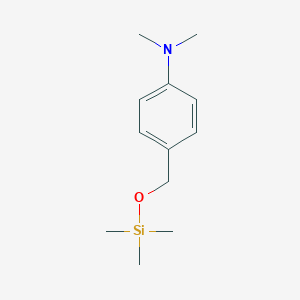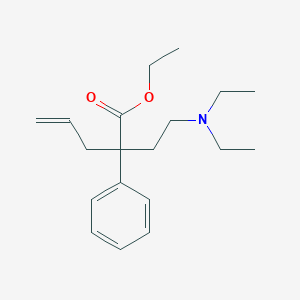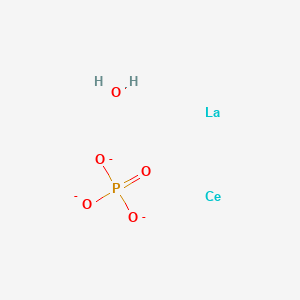
Rhabdophane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rhabdophane is a rare earth mineral that belongs to the family of monazite minerals. It was first discovered in the early 1800s and has since been studied for its unique properties. Rhabdophane has been found to have a wide range of applications in scientific research, particularly in the field of nanotechnology due to its small particle size and high surface area.
作用機序
The mechanism of action of rhabdophane is not fully understood, but it is believed to be related to its unique crystal structure and surface area. The high surface area of rhabdophane nanoparticles allows for increased interaction with other molecules, which can lead to enhanced catalytic activity and improved drug delivery.
生化学的および生理学的効果
Rhabdophane has been found to have a number of biochemical and physiological effects. In particular, it has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals. It has also been found to have anti-inflammatory properties, which can help to reduce inflammation in the body.
実験室実験の利点と制限
One of the main advantages of using rhabdophane in lab experiments is its unique properties, which allow for increased interaction with other molecules. This can lead to improved catalytic activity and drug delivery. However, there are also some limitations to using rhabdophane in lab experiments, including its high cost and the difficulty of synthesizing large quantities of the mineral.
将来の方向性
There are many potential future directions for research on rhabdophane. One area of interest is in the development of new synthesis methods that can produce larger quantities of the mineral at a lower cost. Another area of research is in the development of new applications for rhabdophane nanoparticles, particularly in the field of biomedicine. Finally, there is a need for further research into the mechanism of action of rhabdophane, which could lead to new insights into its potential applications.
合成法
Rhabdophane can be synthesized through various methods, including hydrothermal synthesis, sol-gel synthesis, and co-precipitation. Hydrothermal synthesis involves the use of high pressure and temperature to create the mineral, while sol-gel synthesis involves the use of a chemical precursor that is then transformed into the mineral through a series of chemical reactions. Co-precipitation involves the mixing of two or more solutions to form a solid precipitate, which can then be transformed into rhabdophane.
科学的研究の応用
Rhabdophane has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of nanotechnology, where rhabdophane nanoparticles have been found to have a wide range of applications. These include use as a catalyst, in biomedical imaging, and as a drug delivery system.
特性
CAS番号 |
12174-41-3 |
|---|---|
製品名 |
Rhabdophane |
分子式 |
CeH2LaO5P-3 |
分子量 |
392.01 g/mol |
IUPAC名 |
cerium;lanthanum;phosphate;hydrate |
InChI |
InChI=1S/Ce.La.H3O4P.H2O/c;;1-5(2,3)4;/h;;(H3,1,2,3,4);1H2/p-3 |
InChIキー |
VVPKMGWILYHAOG-UHFFFAOYSA-K |
SMILES |
O.[O-]P(=O)([O-])[O-].[La].[Ce] |
正規SMILES |
O.[O-]P(=O)([O-])[O-].[La].[Ce] |
その他のCAS番号 |
12174-41-3 |
同義語 |
phosphocerite rhabdophane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



